4-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid

Description

Systematic Nomenclature and Structural Identification

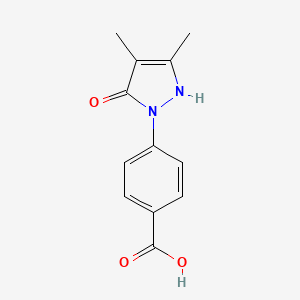

The compound 4-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid is systematically named 4-(4,5-dimethyl-3-oxo-1H-pyrazol-2-yl)benzoic acid according to IUPAC rules. Its molecular formula is C₁₂H₁₂N₂O₃ , with a molecular weight of 232.23 g/mol . The structure comprises two distinct moieties:

- A benzoic acid group at the para position of the benzene ring.

- A 3,4-dimethyl-5-hydroxypyrazole ring linked via a nitrogen atom at position 1.

Key structural features include:

- Hydrogen-bonding interactions between the hydroxyl group (C5-OH) and the pyrazole’s carbonyl oxygen (C3=O).

- Planar geometry in the pyrazole ring, stabilized by conjugation between the N–H and adjacent carbonyl group.

- Methyl groups at positions 3 and 4 of the pyrazole, contributing to steric hindrance and lipophilicity.

Spectroscopic Identification

Historical Context in Pyrazole-Benzoic Acid Hybrid Development

Pyrazole-benzoic acid hybrids emerged in the late 20th century as part of efforts to optimize heterocyclic compounds for pharmaceutical applications. Early work focused on pyrazole’s bioisosteric potential, where its nitrogen-rich structure mimicked imidazole in drug design. The specific substitution pattern in This compound arose from studies on:

- Anti-inflammatory agents : Celecoxib-like scaffolds, where benzoic acid enhanced COX-2 selectivity.

- Antibacterial hybrids : Pyrazole’s ability to disrupt bacterial fatty acid biosynthesis, as seen in cefoselis and ceftolozane.

The compound’s synthesis was first reported in 2006, leveraging Knorr-type cyclocondensation between 3,4-dimethyl-1,2-diketone derivatives and hydrazines. Advances in regioselective functionalization enabled precise control over pyrazole substitution patterns, critical for tuning pharmacokinetic properties.

Significance in Modern Heterocyclic Chemistry Research

This hybrid compound exemplifies the convergence of pyrazole and benzoic acid pharmacophores, offering unique advantages:

Table 1: Key Research Applications

Medicinal Chemistry :

Materials Science :

Synthetic Methodology :

Future Directions include optimizing its role in antibiotic adjuvants to combat multidrug-resistant pathogens and developing metal-organic frameworks (MOFs) for catalytic applications.

Properties

IUPAC Name |

4-(4,5-dimethyl-3-oxo-1H-pyrazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7-8(2)13-14(11(7)15)10-5-3-9(4-6-10)12(16)17/h3-6,13H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBLVBLYBZUXIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN(C1=O)C2=CC=C(C=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the condensation of appropriate hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

Substitution reactions: Introduction of hydroxy and methyl groups on the pyrazole ring can be done through electrophilic substitution reactions.

Coupling with benzoic acid: The pyrazole derivative can be coupled with benzoic acid or its derivatives using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methyl groups can participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.

Medicine: As a lead compound for drug development targeting specific diseases.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The hydroxy and carboxylic acid groups can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

- 4-(5-Hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid

- 4-(5-Hydroxy-4-methyl-pyrazol-1-yl)-benzoic acid

- 4-(5-Hydroxy-pyrazol-1-yl)-benzoic acid

Uniqueness

The presence of both hydroxy and dimethyl groups on the pyrazole ring, along with the benzoic acid moiety, may confer unique properties in terms of reactivity and biological activity compared to similar compounds.

Biological Activity

4-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid, a pyrazole derivative, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article will delve into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazines with substituted aromatic compounds. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Biological Activity

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, a study reported that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM . These compounds were found to induce apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes indicative of programmed cell death.

Antibacterial Activity

In addition to its anticancer properties, this pyrazole derivative has demonstrated promising antibacterial activity. A recent investigation into related pyrazole compounds revealed minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against various bacterial strains . The mechanisms of action include inhibition of bacterial growth in both planktonic and biofilm states, making these compounds suitable candidates for addressing antibiotic-resistant infections.

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

- Microtubule Destabilization : Similar pyrazole derivatives have been shown to inhibit microtubule assembly, leading to effective growth inhibition in cancer cells .

- Apoptosis Induction : The activation of apoptotic pathways through caspase activation has been a consistent finding among pyrazole derivatives .

- Fatty Acid Biosynthesis Inhibition : Some studies suggest that related compounds may act as inhibitors of fatty acid biosynthesis in bacteria, contributing to their antibacterial effects .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 breast cancer cells. Among the tested compounds, those structurally similar to this compound showed significant inhibition of cell proliferation with IC50 values below 10 μM. The study further confirmed that these compounds induced apoptosis through enhanced caspase activity.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of a range of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The lead compound demonstrated MIC values significantly lower than standard antibiotics, indicating its potential as a novel antibacterial agent. In vivo studies using C. elegans models showed promising results in rescuing infected organisms from bacterial challenges .

Q & A

Q. Basic

- 1H/13C NMR : Confirms substitution patterns (e.g., pyrazole C-3/C-4 methyl groups at δ 2.1–2.3 ppm) .

- IR spectroscopy : Identifies hydroxyl (3200–3400 cm⁻¹) and carboxylic acid (1680–1700 cm⁻¹) groups .

- HRMS : Validates molecular weight (calc. 262.11 g/mol; observed [M+H]+ 263.12) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

How can researchers resolve contradictions in reported antimicrobial activity data?

Advanced

Discrepancies often arise from assay variability or impurities. Methodological solutions:

- Standardization : Use CLSI guidelines for MIC testing against S. aureus ATCC 29213 and E. coli ATCC 25922 .

- Reproducibility : Re-synthesize derivatives with ≥95% purity (HPLC-verified) and retest .

- Comparative analysis : Benchmark against analogs (e.g., 4-chlorophenyl derivatives) to identify substituent effects .

| Variable | Approach | Reference |

|---|---|---|

| Microbial strains | ATCC-certified strains | |

| Purity threshold | ≥95% (HPLC) | |

| Control compounds | 4-(3,4-dimethylpyrazolyl) analogs |

What are the recommended storage conditions to maintain stability?

Q. Basic

- Store at -20°C in amber vials under argon.

- Prepare 10 mM DMSO stocks (avoid >3 freeze-thaw cycles).

- Monitor degradation via quarterly HPLC analysis .

How to optimize solubility for pharmacokinetic studies?

Advanced

Address hydrophobicity via:

- pH adjustment : Use phosphate buffer (pH 7.4) to ionize the carboxylic acid.

- Co-solvents : 10–20% PEG-400 in saline improves aqueous solubility.

- Prodrugs : Synthesize methyl esters for enhanced permeability, followed by esterase-mediated hydrolysis .

How to assess non-specific protein binding in bioassays?

Q. Basic

- Equilibrium dialysis : Incubate 10 μM compound with 1% HSA in PBS (4 hours, 37°C).

- LC-MS/MS analysis : Free fraction <20% indicates significant binding; adjust assay matrices accordingly .

What computational methods support SAR studies?

Q. Advanced

- Molecular docking : Target bacterial dihydrofolate reductase (AutoDock Vina) .

- DFT calculations : Map electrostatic potentials to predict substituent effects .

- MD simulations : Validate binding stability over 100 ns (GROMACS) .

What safety precautions are mandatory during handling?

Q. Basic

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods (H335 hazard).

- Spill management : Neutralize with NaHCO₃ before ethanol/water cleanup .

How to design a stability-indicating HPLC method?

Q. Advanced

- Column : C18 (4.6 × 150 mm, 3.5 μm).

- Mobile phase : 0.1% formic acid (A) and acetonitrile (B), gradient elution (5–95% B in 20 min).

- Stress testing : 0.1N HCl (60°C/2h), 0.1N NaOH (60°C/2h), 3% H₂O₂ (25°C/6h).

- Detection : UV at 210/254 nm; validate degradation products via MS/MS .

How to design derivatives for enhanced BBB penetration?

Q. Advanced

- LogP optimization : Target 2–3 (ChemDraw calculations).

- Hydrogen bond reduction : Replace hydroxyl with methoxy groups.

- Fluorination : Introduce fluorine at C-4 to improve lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.